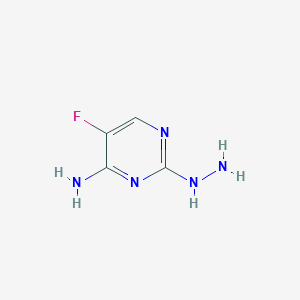

5-Fluoro-2-hydrazinylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-hydrazinylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEFKTADURQXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)NN)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Analytical Profiling of 5-Fluoro-2-hydrazinylpyrimidin-4-amine

Topic: Chemical Structure Analysis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary

This compound (5-F-2-HP) represents a critical distinct scaffold in the synthesis of fused heterocycles and nucleoside analogs. Characterized by a highly reactive hydrazine handle at the C2 position and an electron-withdrawing fluorine at C5, this molecule presents unique analytical challenges including tautomeric equilibration, oxidative instability, and complex spin-spin coupling in NMR spectroscopy.

This guide provides a rigorous, self-validating framework for the structural confirmation and purity profiling of 5-F-2-HP, moving beyond generic protocols to address the specific physicochemical behaviors of fluorinated hydrazinyl-pyrimidines.

Part 1: Structural Elucidation Strategy

The analysis of 5-F-2-HP requires a multi-modal approach to resolve the electronic influence of the C5-fluorine atom and the nucleophilicity of the C2-hydrazine group.

The Analytical Workflow

The following decision tree outlines the logical progression from crude isolate to certified reference material.

Figure 1: Integrated analytical workflow for the characterization of fluorinated pyrimidine intermediates.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

The presence of the fluorine atom (

Solvent Selection:

-

Protocol: Use DMSO-d6 exclusively.

-

Causality: Chloroform (

) is unsuitable due to the poor solubility of the polar hydrazine/amine groups and the rapid exchange of labile protons, which obscures critical integration data. DMSO-d6 stabilizes the tautomeric forms and slows proton exchange.

Predicted & Characteristic Shifts (Reference: 5-Fluorocytosine Analogs)

| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H-6 | 7.80 – 8.10 | Doublet (d) | Ortho-coupling to C5-F. Characteristic of 5-F-pyrimidines [1]. | ||

| 4-NH | 6.80 – 7.20 | Broad Singlet | N/A | Exchangable with | |

| 2-NH | 8.20 – 8.50 | Broad Singlet | N/A | Hydrazine secondary amine. Downfield due to ring conjugation. | |

| 2-NH | 4.00 – 4.50 | Broad Singlet | N/A | Hydrazine primary amine. | |

| F-5 | -165.0 to -175.0 | Doublet | Upfield shift typical of activated pyrimidine rings [2]. | ||

| C-5 | 135.0 – 138.0 | Doublet | Large one-bond coupling confirms F-attachment. | ||

| C-4 | 155.0 – 160.0 | Doublet | Geminal coupling to F. |

Expert Insight:

In the

Mass Spectrometry (MS) Fragmentation

Hydrazinyl pyrimidines exhibit a specific fragmentation pathway in ESI(+) mode.

-

Parent Ion:

Da (Calculated for -

Primary Fragment: Loss of Ammonia (

, -17 Da) -

Secondary Fragment: Loss of Hydrazine (

, -32 Da) is less common in soft ionization but possible in EI, leading to the 2-amino-5-fluoropyrimidine radical cation.

Figure 2: Predicted ESI(+) fragmentation pathway.

Part 3: Purity & Stability Profiling (HPLC)

Hydrazines are notoriously unstable, prone to oxidation to azo compounds or condensation with trace aldehydes in solvents.

HPLC Method Development

Standard C18 methods often fail to retain this highly polar molecule.

Recommended Protocol: Ion-Pairing or HILIC

-

Column: Polar-embedded C18 (e.g., Waters XBridge Shield RP18) or HILIC (Amide).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

-

Why: Acidic pH protonates the hydrazine and pyrimidine nitrogens, improving peak shape and preventing tailing caused by silanol interactions [3].

-

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 260 nm (Pyrimidine

) and 210 nm. -

Derivatization (Optional but Recommended):

-

If peak tailing persists or sensitivity is low, perform pre-column derivatization with benzaldehyde . The resulting hydrazone is lipophilic, stable, and absorbs strongly in the UV range.

-

Stability Warning

-

Oxidation: 5-F-2-HP will darken upon exposure to air. Store under Argon at -20°C.

-

Solvent Incompatibility: Avoid Acetone or simple ketones as solvents; they will react immediately with the hydrazine moiety to form hydrazones.

Part 4: Synthetic Validation (Chemical Proof)

To unequivocally prove the structure (specifically the position of the hydrazine vs. the amine), a chemical derivatization test is the "Gold Standard."

The Triazolopyrimidine Cyclization Test: React the material with Formic Acid or Triethyl Orthoformate.

-

Reaction: Cyclization of the 2-hydrazinyl group with the N3 ring nitrogen.

-

Product: 1,2,4-triazolo[4,3-a]pyrimidine derivative.

-

Validation: The disappearance of the hydrazine protons in NMR and a shift in the UV

confirms the presence of the free hydrazine group at the 2-position.

References

-

Hennig, M., et al. (2007).[1] Synthesis of 5-fluoropyrimidine Nucleotides as sensitive NMR probes of RNA structure. Journal of the American Chemical Society. Link

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (General Reference for F-19 shifts).

-

Vaddeswaram, G. (2022).[2][3][4] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Rasayan Journal of Chemistry.[3] Link

-

PubChem. (2025).[4][5] Compound Summary: 5-Fluoro-2-hydrazinylpyrimidine. National Library of Medicine. Link

Sources

- 1. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Fluorophenyl)-2-hydrazinylpyridin-3-amine | C11H11FN4 | CID 144469431 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-2-hydrazinylpyrimidin-4-amine: Physicochemical Properties, Reactivity, and Analytical Characterization

Section 1: Introduction and Strategic Importance

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a critical tool for optimizing drug candidates.[1] Within this class, fluorinated pyrimidines are particularly noteworthy, exemplified by the landmark anti-cancer agent 5-Fluorouracil (5-FU).[2][3][4]

This guide focuses on a specific, highly functionalized building block: 5-Fluoro-2-hydrazinylpyrimidin-4-amine (CAS: 925192-06-9). This molecule is of significant interest to researchers as it combines three key pharmacophoric elements onto a single pyrimidine scaffold: a fluorine atom at the 5-position, a highly reactive hydrazinyl group at the 2-position, and an amino group at the 4-position. This unique combination makes it a versatile precursor for synthesizing a diverse array of more complex molecules, particularly in the development of kinase inhibitors, covalent modifiers, and other targeted therapeutics.

The purpose of this document is to provide a comprehensive technical overview of its core properties, reactivity profile, and essential analytical protocols. This guide is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Caption: Chemical structure of this compound.

Section 2: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and analysis. The data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 925192-06-9 | [5] |

| Molecular Formula | C₄H₆FN₅ | [5] |

| Molecular Weight | 143.12 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Purity (Typical) | >95% | [5] |

| Appearance | Solid (predicted) | [6] |

| Storage Conditions | 0-8 °C, Inert Atmosphere | [5][6] |

| Solubility | Not experimentally reported. Expected to have some solubility in polar organic solvents like DMSO and DMF. | |

| Melting Point | Not experimentally reported. | |

| pKa | Not experimentally reported. |

Expert Insights on Physicochemical Parameters

-

Solubility: The presence of multiple hydrogen bond donors and acceptors (amine and hydrazine groups) suggests potential for solubility in polar protic solvents. However, the flat, aromatic-like pyrimidine ring may contribute to crystal lattice energy, potentially limiting aqueous solubility. For experimental work, initial solubility screening in solvents such as DMSO, DMF, and methanol is recommended. For comparison, the related drug Flucytosine (4-amino-5-fluoro-2(1H)-pyrimidinone) has a water solubility of 15 g/L.[7]

-

pKa (Acidity/Basicity): This molecule possesses multiple basic nitrogen centers: the two nitrogens of the hydrazinyl group, the exocyclic 4-amino group, and the two pyrimidine ring nitrogens.

-

The hydrazinyl group is generally a stronger base and a more potent nucleophile than a corresponding simple amine.[8]

-

The electron-withdrawing effects of both the pyrimidine ring and the C5-fluorine atom will significantly decrease the basicity of all attached nitrogenous groups compared to their simple alkyl counterparts.

-

Predicting the exact site of first protonation requires computational analysis or experimental determination via potentiometric titration. This value is critical for developing purification methods (e.g., acid/base extraction) and for understanding its behavior in biological assays.

-

Section 3: Synthesis and Reactivity Profile

Proposed Synthetic Pathway

The most plausible precursor is 2,4-dichloro-5-fluoropyrimidine , which can be synthesized from the widely available starting material, 5-fluorouracil.[9] The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic attack and exhibit differential reactivity, which can be exploited for selective substitution.

Caption: General reaction scheme for hydrazone formation.

Section 4: Protocols for Analytical Characterization

To ensure the identity, purity, and stability of this compound, a robust analytical workflow is essential. The following protocols are designed as self-validating systems for comprehensive characterization.

Protocol 4.1: Molecular Weight Verification and Purity Assessment by LC-MS

This method provides simultaneous confirmation of the molecular weight and an assessment of sample purity.

Objective: To verify the mass of the target compound ([M+H]⁺ = 144.07) and determine its purity by UV absorbance at 254 nm.

Methodology:

-

Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of the compound in DMSO.

-

Dilute the stock solution 1:1000 in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 µg/mL.

-

-

HPLC Conditions:

-

Instrument: Standard HPLC system coupled to a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: A C18 column provides excellent retention and separation for moderately polar heterocyclic compounds.

-

Mobile Phase A: Water with 0.1% formic acid. Rationale: Formic acid aids in the ionization of the analyte for MS detection.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

UV Detection: 254 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The basic nitrogen atoms are readily protonated in the acidic mobile phase.

-

Scan Range: m/z 50 - 500.

-

Data Analysis: Extract the ion chromatogram for m/z = 144.07. Integrate the corresponding peak in the UV chromatogram to determine purity.

-

Caption: Standard workflow for LC-MS analysis of the target compound.

Protocol 4.2: Structural Elucidation by NMR Spectroscopy

NMR is indispensable for unambiguous structure confirmation.

Objective: To confirm the chemical structure by analyzing ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this class of compounds and allows for the observation of exchangeable N-H protons.

-

¹H NMR Analysis (Expected Signals):

-

A doublet for the C6-H proton, coupled to the C5-F atom (~7.5-8.5 ppm).

-

Broad singlets for the -NH₂ (4-position) and -NH-NH₂ (2-position) protons. The exact chemical shifts will vary, and these signals will disappear upon D₂O exchange.

-

-

¹⁹F NMR Analysis (Expected Signals):

-

A doublet corresponding to the single fluorine atom, coupled to the C6-H proton.

-

-

¹³C NMR Analysis (Expected Signals):

-

Four distinct carbon signals for the pyrimidine ring. The carbons attached to or near the fluorine (C5, C4, C6) will appear as doublets due to C-F coupling.

-

Trustworthiness through Self-Validation: The combination of these analytical techniques provides a self-validating system. LC-MS confirms the correct molecular formula, while the specific splitting patterns and chemical shifts in the multi-nuclear NMR experiments confirm the precise connectivity and constitution of the atoms, leaving no ambiguity as to the compound's identity.

Section 5: Applications and Future Directions

This compound is not an end-product therapeutic but rather a high-value starting material. Its utility lies in its potential as a versatile scaffold for building larger, more complex molecules with therapeutic potential.

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight (143.12 g/mol ) and high density of pharmacophoric features make it an ideal fragment for FBDD campaigns.

-

Synthesis of Fused Heterocycles: The hydrazinyl group is a classic precursor for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or triazolo[4,3-a]pyrimidines, which are privileged structures in medicinal chemistry.

-

Kinase Inhibitor Scaffolds: The 4-aminopyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. This compound provides a pre-functionalized core for the rapid synthesis of novel inhibitor libraries.

Future work should focus on exploring the derivatization of this compound and screening the resulting libraries against various biological targets, particularly protein kinases and other enzymes relevant to oncology and infectious diseases.

Section 6: Conclusion

This compound is a strategically important chemical building block poised for significant application in drug discovery and chemical biology. Its unique trifecta of functional groups on a fluorinated pyrimidine core provides a rich platform for synthetic exploration. By understanding its fundamental physicochemical properties and employing robust analytical methods for its characterization, researchers can confidently and effectively leverage this compound to accelerate the development of novel and impactful chemical entities.

References

-

5-Fluoro-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine;hydrochloride. PubChem, National Center for Biotechnology Information.[Link]

-

5-(4-Fluorophenyl)-2-hydrazinylpyridin-3-amine. PubChem, National Center for Biotechnology Information.[Link]

-

[5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. National Center for Biotechnology Information.[Link]

-

5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. National Center for Biotechnology Information.[Link]

-

5-Fluoro-4-hydrazino-2-methoxypyrimidine. PubChem, National Center for Biotechnology Information.[Link]

-

5-fluoro-2-hydrazinylpyrimidine (C4H5FN4). PubChemLite.[Link]

-

N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. Pharmaffiliates.[Link]

-

A review of analytical methods for the determination of 5-fluorouracil in biological matrices. National Center for Biotechnology Information.[Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Center for Biotechnology Information.[Link]

-

Synthesis and biological activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. National Center for Biotechnology Information.[Link]

-

5-Fluoro-2-methylpyrimidin-4-ol. PubChem, National Center for Biotechnology Information.[Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.[Link]

-

5-Fluoro-2-((4-(2-pyridinyl)-1-piperazinyl)methyl)-1H-indole. PubChem, National Center for Biotechnology Information.[Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. Journal of Applied Pharmaceutical Science.[Link]

-

A review of analytical methods for the determination of 5-fluorouracil in biological matrices. SciELO.[Link]

-

Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. ResearchGate.[Link]

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate.[Link]

-

Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office.[Link]

-

Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. ResearchGate.[Link]

-

Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. MDPI.[Link]

- Process for preparing 2-aminopyridine derivatives.

-

Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. National Center for Biotechnology Information.[Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate.[Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[Link]

-

5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-yl)pyrimidin-2-amine. Pharmaffiliates.[Link]

-

pKa Data Compiled by R. Williams. New York University.[Link]

-

pKa Data Compiled by R. Williams page-1. Purdue University.[Link]

-

Recent developments in aminopyrazole chemistry. ARKIVOC.[Link]

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 925192-06-9 | AChemBlock [achemblock.com]

- 6. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]

- 7. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

5-Fluoro-2-hydrazinylpyrimidin-4-amine: A Privileged Scaffold for the Design of Next-Generation Kinase Inhibitors

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including a multitude of approved kinase inhibitors.[1][2] This technical guide delves into the strategic importance of a specific, highly functionalized pyrimidine derivative: 5-Fluoro-2-hydrazinylpyrimidin-4-amine . We will explore its synthetic accessibility, dissect the critical role of its substituents in kinase recognition, and provide a framework for its application in the rational design of potent and selective kinase inhibitors for therapeutic intervention, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel kinase-targeted therapies.

The Rationale: Why this compound?

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[3] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized the treatment of various diseases, most notably cancer.[4] The 2-aminopyrimidine core is a well-established pharmacophore that effectively mimics the adenine portion of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site.[5]

The this compound scaffold builds upon this proven foundation by introducing two key strategic modifications:

-

The 5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a common and highly effective strategy in kinase inhibitor design.[6] This small, highly electronegative atom can significantly enhance binding affinity through various mechanisms, including the formation of favorable electrostatic interactions and the modulation of the pKa of adjacent functionalities. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the resulting inhibitor.[7]

-

The 2-Hydrazinyl Moiety: Replacing the more common 2-amino group with a 2-hydrazinyl (-NHNH2) group offers a unique vector for chemical elaboration. The terminal amine of the hydrazine is a potent nucleophile, providing a reactive handle for the introduction of diverse substituents through the formation of hydrazones or other derivatives.[8] This allows for the exploration of additional binding pockets within the kinase active site, potentially leading to enhanced potency and selectivity. The hydrazinyl group can also act as a hydrogen bond donor, further anchoring the inhibitor to the kinase.

This combination of a proven hinge-binding core, a potency-enhancing fluorine atom, and a versatile synthetic handle makes this compound a highly attractive starting point for the development of novel kinase inhibitors.

Synthesis of the Core Scaffold

The synthesis of this compound is conceptually straightforward, leveraging established pyrimidine chemistry. The most logical and efficient route commences with a commercially available precursor, 2-chloro-5-fluoropyrimidin-4-amine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the hydrazinolysis of chloropyrimidines.[9][10]

Materials:

-

2-Chloro-5-fluoropyrimidin-4-amine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-chloro-5-fluoropyrimidin-4-amine (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Self-Validation: The identity and purity of the synthesized scaffold should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Design: Structure-Activity Relationships (SAR)

The this compound scaffold provides a robust platform for generating libraries of kinase inhibitors. The primary point of diversification is the reactive hydrazinyl group, which can be readily condensed with a variety of aldehydes and ketones to form hydrazone derivatives.

Insights from Cyclin-Dependent Kinase (CDK) Inhibitors

While direct examples utilizing the 2-hydrazinyl scaffold are emerging, invaluable insights can be drawn from the closely related 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine series, which have shown potent inhibition of CDK2 and CDK9.[11]

Table 1: Inhibitory Activities of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives against CDKs [11]

| Compound ID | R2 Substituent on 4-anilino ring | CDK2/Cyclin E1 IC₅₀ (µM) | CDK9/Cyclin T1 IC₅₀ (µM) |

| 6a | 4-morpholinyl | >10 | >10 |

| 6d | 4-(4-methylpiperazin-1-yl) | 0.23 | 0.05 |

| 11e | 3-amino-4-methyl | 0.09 | 0.03 |

| 11f | 3-amino-4-methoxy | 0.07 | 0.02 |

Data extracted from a study on 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as CDK inhibitors.[11]

From this data, several key SAR principles can be established:

-

Importance of the 5-Fluoro Group: The consistent high potency observed across active compounds underscores the beneficial contribution of the 5-fluoro substituent to kinase binding.[11]

-

Role of the 4-Anilino Substituent: The nature of the substituent on the 4-anilino ring is critical for potent CDK inhibition. The presence of a basic amine, such as in the 4-(4-methylpiperazin-1-yl) group of compound 6d , leads to a significant increase in potency compared to the unsubstituted analog. This is likely due to the formation of a salt bridge with an acidic residue in the kinase active site.[11]

-

Fine-tuning for Potency and Selectivity: Small modifications to the substituents, such as the 3-amino-4-methyl and 3-amino-4-methoxy groups in compounds 11e and 11f , can further enhance potency against both CDK2 and CDK9.[11]

By applying these principles to the this compound scaffold, researchers can rationally design libraries of hydrazone derivatives with a high probability of yielding potent kinase inhibitors. For instance, condensing the core scaffold with aldehydes or ketones bearing basic amine functionalities would be a logical starting point for targeting CDKs and other kinases.

Experimental Workflow for Kinase Inhibition Profiling

To evaluate the efficacy of newly synthesized compounds, a robust and reproducible kinase inhibition assay is essential. A widely used and reliable method is the luminescent kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction.

Protocol: In Vitro Luminescent Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework for determining the IC₅₀ values of inhibitors against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., CDK2/Cyclin E1, Aurora A, PLK1)

-

Kinase-specific substrate peptide

-

Synthesized inhibitor compounds

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet underexplored, platform for the discovery of novel kinase inhibitors. Its strategic design, combining a validated hinge-binding motif with a potency-enhancing fluorine atom and a versatile synthetic handle, provides a clear and rational path for the development of next-generation targeted therapeutics. The synthetic and screening protocols outlined in this guide offer a robust framework for researchers to initiate their own discovery programs based on this privileged core. Future efforts should focus on the synthesis and evaluation of diverse hydrazone libraries against a broad panel of kinases to fully elucidate the therapeutic potential of this exciting scaffold.

References

-

Y. Li, et al., "Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9," Acta Pharmaceutica Sinica B, 2016, 6(2), 147-155, [Link].

- A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1.

-

S. V. F. van der Plas, et al., "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins," Journal of Medicinal Chemistry, 2020, 63(24), 15966-15992, [Link].

-

S. V. Rao, et al., "The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative," Journal of Applied Pharmaceutical Science, 2011, 1(7), 124-126, [Link].

-

M. S. Christodoulou, et al., "Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity," RSC Medicinal Chemistry, 2022, 13(8), 983-997, [Link].

-

S. K. Arora and A. Kumar, "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors," Molecules, 2021, 26(17), 5170, [Link].

-

Y. Xue, et al., "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors," RSC Medicinal Chemistry, 2023, 14(10), 1787-1802, [Link].

-

S. Wang, et al., "Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK," Bioorganic & Medicinal Chemistry, 2022, 76, 117095, [Link].

-

A. M. H. H. Yousef, et al., "Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors," Molecules, 2023, 28(14), 5488, [Link].

-

C. Ramappa, "Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?," ResearchGate, 2014, [Link].

-

M. Saleem, et al., "Synthesis of Hydrazine Derivatives (Hydrazides)," Organic Chemistry Portal, [Link].

-

National Center for Biotechnology Information, "2-Hydrazinylpyrimidine," PubChem Compound Database, CID=346558, [Link].

-

National Center for Biotechnology Information, "2-Chloro-5-fluoropyrimidin-4-amine," PubChem Compound Database, CID=254372, [Link].

- Google Patents, "Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine," CN102924590B, .

-

M. G. M. D. C. Martins, et al., "Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides," Molecules, 2010, 15(6), 4387-4401, [Link].

-

PrepChem, "Synthesis of 2-hydrazino-5-chloropyridine," [Link].

-

M. J. Fischer, et al., "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: A Structure–Activity Relationship Study," Journal of Medicinal Chemistry, 2012, 55(16), 7309-7313, [Link].

-

M. A. M. Abdel-Hamed, "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors," ResearchGate, 2021, [Link].

-

J. L. L. F. C. Lima, et al., "Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review," ACS Omega, 2023, 8(50), 47493-47537, [Link].

-

D. F. Wiemer, et al., "Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure," Journal of Medicinal Chemistry, 2011, 54(1), 201-210, [Link].

-

S. C. A. M. van der Plas, et al., "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins," Journal of Medicinal Chemistry, 2020, 63(24), 15966-15992, [Link].

-

C. Plaçais, et al., "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization," Organic Letters, 2021, 23(13), 4915-4919, [Link].

-

M. J. Fischer, et al., "IC50 values of CDK5 inhibitors.," ResearchGate, [Link].

-

ResearchGate, "List of applied CDK inhibitors and their respective IC 50 values of enzymatic activity.," [Link].

-

G. N. D. Ion, et al., "Scaffold analysis of AurB inhibitors with exact values for IC50 (n =...," ResearchGate, [Link].

-

ResearchGate, "IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f," [Link].

-

C. Plaçais, et al., "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt," Beilstein Journal of Organic Chemistry, 2020, 16, 556-563, [Link].

- Google Patents, "Synthesis of 2-chlorine-5- amido pyrimidine," CN101219997B, .

-

L. Zhang, et al., "Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants," European Journal of Medicinal Chemistry, 2019, 183, 111734, [Link].

-

Chemical Kinomics, "Drug Discovery - Inhibitor," [Link].

-

T. T. T. Tran, et al., "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase," ACS Medicinal Chemistry Letters, 2020, 11(4), 488-494, [Link].

-

W. Wang, et al., "Discovery of 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors," Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5543-5547, [Link].

-

ResearchGate, "Aurora kinases inhibitors currently under clinical evaluation.," [Link].

- Google Patents, "Piperazinylpyrimidine analogues as protein kinase inhibitors," US8609672B2, .

-

ResearchGate, "Bioisosteric replacement of Compounds 1 and 2.," [Link].

-

A. Madarakhandi, et al., "Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors," RSC Medicinal Chemistry, 2023, 14(8), 1503-1520, [Link].

-

J. M. A. M. K. Jayakody, et al., "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia," Journal of Medicinal Chemistry, 2012, 55(13), 6114-6133, [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. japsonline.com [japsonline.com]

- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of the Hydrazine Moiety in 5-Fluoropyrimidines

[1]

Executive Summary

This technical guide analyzes the chemical behavior of the hydrazine group attached to the 5-fluoropyrimidine scaffold, a privileged structure in medicinal chemistry (e.g., 5-Fluorouracil, 5-FC). The presence of the fluorine atom at C5 exerts a profound electronic influence, modulating the nucleophilicity of the hydrazine and dictating regioselectivity during synthesis. This document details the synthetic introduction of the hydrazine moiety, its behavior as a dinucleophile in heterocyclization reactions (forming triazolopyrimidines and pyrazolyl-pyrimidines), and the critical Dimroth rearrangement that governs the thermodynamic stability of fused products.[1][2]

The Electronic Landscape: The "5-Fluoro" Effect

The reactivity of 4-hydrazino-5-fluoropyrimidines is governed by the interplay between the electron-deficient pyrimidine ring and the electron-withdrawing fluorine atom.[3]

-

Inductive Withdrawal (-I Effect): The fluorine atom at C5 significantly pulls electron density from the pyrimidine ring. This increases the electrophilicity of the C4 and C2 positions, making the precursor (2,4-dichloro-5-fluoropyrimidine) highly reactive toward nucleophilic attack.

-

Acidity Modulation: Once the hydrazine is attached at C4, the 5-F substituent decreases the pKa of the proximal -NH- proton (N1 of the hydrazine), making it more acidic than in non-fluorinated analogs. This acidity is a driving force in base-catalyzed cyclizations.[3]

-

Alpha-Effect: The terminal amino group (

) of the hydrazine retains significant nucleophilicity due to the alpha-effect (repulsion between adjacent lone pairs), allowing it to react rapidly with carbonyl electrophiles despite the electron-poor scaffold.[3]

Synthetic Pathways: Regioselective Introduction

The primary route to 4-hydrazino-5-fluoropyrimidines involves Nucleophilic Aromatic Substitution (

Regiochemical Control

The reaction is highly regioselective for the C4 position .

-

Electronic Bias: The C4 position is para-like relative to N1 and ortho-like to N3.[3] The intermediate Meisenheimer complex at C4 is better stabilized than at C2.

-

Steric Factors: Although the 5-F atom provides some steric bulk, the C2 position is flanked by two ring nitrogens, making C4 kinetically more accessible.

Experimental Protocol: Synthesis of 2-Chloro-4-hydrazino-5-fluoropyrimidine

Objective: Selective mono-substitution of the C4-chloro group.[3]

-

Reagents: 2,4-Dichloro-5-fluoropyrimidine (1.0 eq), Hydrazine hydrate (2.5 eq), Methanol (10 mL/g).

-

Procedure:

-

Dissolve 2,4-dichloro-5-fluoropyrimidine in methanol and cool to 0–5°C (Ice bath). Critical: Low temperature prevents double substitution.[3]

-

Add hydrazine hydrate dropwise over 20 minutes.

-

Stir at 0°C for 2 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The starting material (

) disappears, and the product ( -

Workup: The product often precipitates as a white solid. Filter, wash with cold water (to remove hydrazine hydrochloride), and dry under vacuum.

-

Yield: Typically 85–92%.

-

Validation:

NMR (DMSO-

-

Caption: Regioselective nucleophilic substitution pathway. Low temperature ensures exclusive C4 functionalization.[3]

Post-Synthetic Transformations: The Reactivity Profile

Once installed, the hydrazine moiety serves as a versatile "warhead" for three distinct transformation pathways.

Pathway A: Condensation (Hydrazone Formation)

The terminal

-

Utility: This is used to increase lipophilicity or to conjugate the fluoropyrimidine to targeting vectors (e.g., peptide-aldehydes).

-

Stability: 5-Fluoropyrimidine hydrazones are generally stable against hydrolysis at physiological pH but can be cleaved in highly acidic endosomes, serving as pH-sensitive linkers.[3]

Pathway B: Heterocyclization to Pyrazoles

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) does not fuse a ring to the pyrimidine. Instead, it forms a pyrazol-1-yl moiety at the C4 position.[3]

-

Mechanism: The hydrazine attacks one carbonyl, eliminates water, attacks the second carbonyl, and eliminates water again.

-

Product: 2-Chloro-5-fluoro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.[3]

Pathway C: Fused Ring Formation (Triazolopyrimidines)

This is the most chemically significant pathway. Reacting the hydrazine with one-carbon electrophiles (formic acid, triethyl orthoformate) creates a fused 1,2,4-triazolo[4,3-c]pyrimidine ring system.

The Dimroth Rearrangement

A critical phenomenon in this series is the Dimroth Rearrangement .[1][4][5]

-

Kinetic Product: 1,2,4-triazolo[4,3-c]pyrimidine (Fused at N3-C4).[3]

-

Rearrangement: Under acidic/basic conditions or heat, the ring opens and recyclizes to form the thermodynamically more stable 1,2,4-triazolo[1,5-c]pyrimidine .[1][2]

-

Mechanism: Nucleophilic attack of water/base at C5 (pyrimidine), ring opening to an intermediate, rotation, and recyclization onto the exocyclic nitrogen.

Caption: Divergent reactivity profile. Note the Dimroth rearrangement from [4,3-c] to [1,5-c] fused systems.

Experimental Protocols: Cyclization to Triazolopyrimidines

This protocol describes the synthesis of the fused ring system, a common scaffold for adenosine receptor antagonists.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-hydrazino-5-fluoropyrimidine (1.0 g) in triethyl orthoformate (10 mL).

-

Reaction: Heat the mixture to reflux (approx. 146°C) for 4–6 hours.

-

Observation: The solid will dissolve, and the solution may darken.

-

-

Monitoring: Check by TLC. The hydrazine starting material is polar; the cyclized product is less polar.

-

Isolation (Kinetic Product): Cool to room temperature. If a precipitate forms, filter it. This is often the [4,3-c] isomer.[1]

-

Rearrangement (Optional): To ensure conversion to the [1,5-c] isomer (thermodynamic), dissolve the crude product in 10% HCl or AcOH and reflux for 1 hour. Neutralize with

to precipitate the rearranged product. -

Purification: Recrystallize from Ethanol/DMF.

Data Summary: Reaction Conditions vs. Outcome[3][7][8][9][10][11]

| Reagent | Condition | Primary Product | Mechanism |

| R-CHO | EtOH, RT, cat.[3] AcOH | Hydrazone | Condensation |

| Reflux, 4h | Triazolo[4,3-c] | Cyclization (N3-C4) | |

| Reflux, 12h | Triazolo[1,5-c] | Cyclization + Rearrangement | |

| Acetylacetone | EtOH, Reflux | 4-(Pyrazol-1-yl) | Double Condensation |

Biological Implications & Stability[2][12]

Metabolic Stability

The hydrazine bond (

-

Toxicity Warning: Free hydrazine released via hydrolysis is hepatotoxic. However, when part of a fused triazole ring, the toxicity is significantly masked.

-

Prodrug Design: 5-Fluoropyrimidine hydrazones are explored as prodrugs that release the cytotoxic 5-FU moiety upon acidic hydrolysis in the tumor microenvironment.[3]

5-Fluoro Retention

Crucially, in most hydrazine-mediated transformations (hydrazone formation, triazole fusion), the 5-fluorine atom is retained .[3] This is vital for maintaining biological activity, as the F-atom is often the key pharmacophore (e.g., inhibiting thymidylate synthase via covalent trapping).

References

- Synthesis and Reactivity of 4-Hydrazinopyrimidines: Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines" Source: WuXi AppTec QM Magic Class, Chapter 29.

-

Dimroth Rearrangement in Triazolopyrimidines

- Title: "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines"

- Source: Current Organic Chemistry, 2025.

-

URL:[Link]

-

Biological Application of Hydrazine Derivatives

- Title: "Synthesis and antimicrobial testing of 5-fluorouracil deriv

- Source: Archiv der Pharmazie, 2023.

-

URL:[Link]

-

Cyclization Mechanisms

- Title: "Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Deriv

- Source: Molecules (MDPI), 2021.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Pyrimidines. Part II: Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones for their antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

The Genesis of a Privileged Scaffold: A Technical History of 5-Fluoro-2-hydrazinylpyrimidin-4-amine in Medicinal Chemistry

Introduction: The Strategic Integration of Fluorine and the Rise of Pyrimidine Scaffolds

In the landscape of medicinal chemistry, the pyrimidine ring system stands as a cornerstone scaffold, largely due to its presence as a fundamental building block of DNA and RNA.[1] This inherent biological relevance has made it an attractive starting point for the design and development of novel therapeutic agents, particularly in the realm of oncology. The strategic manipulation of the pyrimidine core has given rise to a multitude of clinically successful drugs. A pivotal moment in the evolution of pyrimidine-based therapeutics was the introduction of fluorine, an element that, despite its xenobiotic nature, has been transformative in drug design.[2] The judicious incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target binding affinity.[3]

This technical guide delves into the history and discovery of a specific, yet profoundly influential, molecule: 5-Fluoro-2-hydrazinylpyrimidin-4-amine. We will trace its origins from the foundational discoveries in fluoropyrimidine chemistry to its emergence as a versatile precursor for a new generation of targeted therapies, particularly protein kinase inhibitors.

The Legacy of 5-Fluorouracil: A Foundation for Innovation

The story of this compound is intrinsically linked to the pioneering work on 5-fluorouracil (5-FU). First synthesized by Charles Heidelberger and his colleagues in 1957, 5-FU was developed based on the observation that liver tumors preferentially absorb uracil compared to normal cells.[4] This discovery ushered in a new era of antimetabolite chemotherapy.[5] The mechanism of action of 5-FU's metabolites involves the inhibition of thymidylate synthase (TYMS) and the incorporation into RNA and DNA, ultimately leading to cell death.[6] The extensive clinical use of 5-FU laid the groundwork for a deeper understanding of fluoropyrimidine biochemistry and spurred further research into derivatives with improved therapeutic indices.[7]

The Emergence of the 2,4-Diaminopyrimidine Scaffold: A "Privileged" Structure for Kinase Inhibition

The relentless pursuit of more targeted cancer therapies led researchers to the burgeoning field of protein kinase inhibitors. Protein kinases, which regulate a vast array of cellular processes, became prime targets for therapeutic intervention.[8] Within this context, the 2,4-diaminopyrimidine scaffold emerged as a "privileged structure."[1] This recognition stemmed from its ability to mimic the adenine ring of ATP, the natural substrate for kinases, allowing for competitive binding to the ATP-binding pocket.[8] This structural mimicry provided a robust framework for the development of a multitude of kinase inhibitors.

Early patents, such as those from the 1940s, described the fundamental synthesis of 2,4-diaminopyrimidines, initially for applications as intermediates in the preparation of bacteriostatic agents and dyestuffs.[9] However, their true potential in modern medicinal chemistry would be realized decades later with the rise of kinase-targeted drug discovery.

The Strategic Advantage of 5-Fluoro Substitution

As the 2,4-diaminopyrimidine scaffold gained prominence, medicinal chemists began to explore modifications to fine-tune its properties. The introduction of a fluorine atom at the 5-position of the pyrimidine ring proved to be a particularly advantageous strategy. This modification often leads to enhanced binding affinity for the target kinase and improved metabolic stability, key attributes for a successful drug candidate. The rationale for this enhancement lies in fluorine's high electronegativity and small size, which can alter the electronic properties of the pyrimidine ring and create favorable interactions within the kinase's ATP-binding site.

The Introduction of the Hydrazinyl Moiety: A Gateway to Diversity and Potency

The hydrazinyl (-NHNH2) group is a versatile functional group in medicinal chemistry, often employed as a linker to introduce additional molecular complexity or as a pharmacophore capable of forming crucial hydrogen bond interactions with biological targets. In the context of kinase inhibitors, the hydrazinyl moiety can serve as a key building block for constructing more elaborate molecules with enhanced potency and selectivity.[10]

The synthesis of hydrazinylpyrimidines is typically achieved through the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine. This reaction provides a straightforward and efficient method for incorporating the hydrazinyl group into the pyrimidine scaffold.

Synthesis and Characterization of this compound and its Derivatives

The synthesis of this compound and its subsequent elaboration into potent kinase inhibitors follows a logical and well-established synthetic pathway.

General Synthetic Pathway

The overall synthetic strategy commences with a readily available starting material, 5-fluorouracil, and proceeds through a key halogenated intermediate.

Caption: General synthetic route to this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 2,4-Diamino-5-fluoropyrimidine Derivative

The following protocol details a representative synthesis of a 2,4-diamino-5-fluoropyrimidine derivative, adapted from established methodologies for preparing kinase inhibitors.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

-

To a clean, dry round-bottom flask, add phosphorus oxychloride (POCl3, 4 equivalents).

-

At room temperature, under constant stirring, add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).

-

Portion-wise, add 5-fluorouracil (1 equivalent) to the mixture, controlling any exothermic reaction with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 20 minutes.

-

Slowly heat the reaction mixture to 106-110 °C and maintain for 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mass to room temperature and carefully pour it into ice-cold water with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.[11]

Step 2: Synthesis of 2-Chloro-5-fluoro-pyrimidin-4-amine

-

Dissolve 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in a suitable solvent such as methanol.

-

Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

-

Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography to obtain 2-chloro-5-fluoro-pyrimidin-4-amine.

Step 3: Synthesis of 5-Fluoro-2-hydrazinyl-pyrimidin-4-amine

-

Dissolve 2-chloro-5-fluoro-pyrimidin-4-amine (1 equivalent) in a suitable solvent such as n-propanol.

-

Add hydrazine monohydrate (an excess, typically 3-5 equivalents).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by trituration with a non-polar solvent and filtration to yield 5-Fluoro-2-hydrazinyl-pyrimidin-4-amine.[10]

Step 4: Synthesis of a Kinase Inhibitor Derivative (Hydrazone Formation)

-

Dissolve 5-Fluoro-2-hydrazinyl-pyrimidin-4-amine (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

-

The product may precipitate out of the solution upon formation and can be collected by filtration. Alternatively, the solvent can be removed, and the crude product purified by column chromatography or recrystallization.

Mechanism of Action and Biological Targets: ATP-Competitive Kinase Inhibition

Derivatives of this compound primarily function as ATP-competitive kinase inhibitors. The 2,4-diaminopyrimidine core forms key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a critical interaction for potent inhibition.

Caption: ATP-competitive binding of a 2,4-diaminopyrimidine inhibitor to the kinase hinge region.

Structure-Activity Relationship (SAR) and Therapeutic Applications

The versatility of the this compound scaffold has allowed for the development of inhibitors against a wide range of kinases. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.

| Kinase Target | Key Structural Features for Potency | Representative IC50 Values | Therapeutic Area |

| Aurora Kinases | Substitution on the 2-amino group with aryl or heteroaryl rings.[1] | Low nM | Oncology |

| CDK2/CDK9 | N-phenyl substitutions at the 2- and 4-positions. | Low nM | Oncology |

| Syk Kinase | Varied substitutions on the 2,4-diamino groups.[12] | Sub-µM to µM | Inflammatory Diseases |

| JAK Kinases | Diverse substitutions on the pyrimidine core. | Varies | Oncology, Autoimmune Diseases |

Conclusion and Future Perspectives

The journey of this compound from its conceptual roots in the foundational discoveries of 5-fluorouracil to its current status as a key building block in modern medicinal chemistry is a testament to the power of rational drug design. The strategic combination of a privileged pyrimidine scaffold, the advantageous properties of fluorine, and the synthetic versatility of the hydrazinyl group has created a platform for the development of a new generation of targeted therapies. As our understanding of kinase biology continues to expand, it is certain that derivatives of this remarkable scaffold will continue to play a significant role in the discovery of novel treatments for a wide range of human diseases.

References

-

Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5228. [Link]

-

Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 943-952. [Link]

-

Fujita, F., et al. (1983). [Development of fluoropyrimidine derivatives]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 10(4 Pt 2), 1085-1092. [Link]

-

Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 943-952. [Link]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870-11883. [Link]

-

Anwar, M. M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894285. [Link]

- Fong, A., et al. (2014). 2,4-pyrimidinediamine compounds and their uses. U.S. Patent No. 8,835,430 B2. Washington, DC: U.S.

-

Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]

-

Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature, 179(4561), 663-666. [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. [Link]

-

Duch, D. S., et al. (1990). Treatment with dialkoxy pyridopyrimidines. U.S. Patent No. 4,897,395. Washington, DC: U.S. Patent and Trademark Office. [Link]

- English, J. P., & Clapp, J. W. (1947). Preparation of 2,4-diaminopyrimidines. U.S. Patent No. 2,416,617. Washington, DC: U.S.

- Kim, H. R., et al. (2006). Process for preparing 2-aminopyridine derivatives. U.S.

-

Tian, Z. Y., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2359-2366. [Link]

-

Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(15), 4559-4560. [Link]

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

- Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.

-

Utkin, I. B., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. [Link]

-

Nadaf, N. H., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4615-4648. [Link]

-

Brown, D. M. (1966). The reaction of hydrazine with pyrimidine bases. Methods in Enzymology, 12, 515-520. [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1657. [Link]

-

Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Fluorouracil - Wikipedia [en.wikipedia.org]

- 5. [Development of fluoropyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. mdpi.com [mdpi.com]

- 8. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 9. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 10. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 11. japsonline.com [japsonline.com]

- 12. US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]

An In-depth Technical Guide to Binding Affinity Studies of 5-Fluoro-2-hydrazinylpyrimidin-4-amine Motifs

Introduction: The Emergence of Fluorinated Pyrimidines in Drug Discovery

The 5-fluorouracil (5-FU) molecule, a cornerstone of chemotherapy for decades, underscores the therapeutic potential of fluorinated pyrimidines.[1] Its mechanism, involving the inhibition of thymidylate synthase, highlights the critical role of the pyrimidine scaffold in interacting with biological targets.[2] The introduction of a fluorine atom can significantly enhance binding affinity, metabolic stability, and cell permeability of a drug candidate. The 5-Fluoro-2-hydrazinylpyrimidin-4-amine motif, a contemporary iteration of this privileged scaffold, presents a compelling area of investigation for drug development professionals. While numerous 5-fluoropyrimidine derivatives have been explored as anticancer agents, this guide will provide a focused, in-depth technical framework for researchers and scientists to meticulously characterize the binding affinity of novel compounds featuring the this compound core.[1]

This document deviates from a rigid template, instead offering a logical and scientifically-grounded workflow for the comprehensive evaluation of these promising molecules. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in established biophysical principles.

Part 1: Target Identification and Initial Considerations

Based on the extensive body of research on analogous 2,4-disubstituted pyrimidine scaffolds, protein kinases have emerged as a primary and highly probable target class for compounds containing the this compound motif. The 2,4-diaminopyrimidine core is a well-established hinge-binding motif found in numerous kinase inhibitors. Therefore, the initial phase of a binding affinity study should logically commence with a kinase panel screening to identify potential targets.

Workflow for Initial Target Identification

Caption: Initial workflow for identifying kinase targets.

Part 2: In-Depth Biophysical Characterization of Binding Affinity

Once primary kinase targets have been identified and validated, a rigorous biophysical characterization is paramount to understanding the thermodynamics and kinetics of the interaction. This section provides detailed protocols for three gold-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3] This label-free technique is considered the gold standard for validating binding affinity.[3]

Expertise & Experience: Why ITC is Crucial

Beyond just providing a dissociation constant (Kd), ITC reveals the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy (ΔG) of binding. This information is invaluable for structure-activity relationship (SAR) studies, as it allows researchers to understand the driving forces behind the interaction. For instance, an enthalpically driven interaction suggests strong hydrogen bonding and van der Waals forces, which can be optimized through rational drug design.

Trustworthiness: A Self-Validating System

A well-executed ITC experiment provides a stoichiometric value (n) in addition to the binding affinity. An 'n' value close to 1 for a 1:1 binding model provides strong evidence for a specific and well-defined interaction, thus validating the integrity of the binding data.

Experimental Protocol: ITC for a this compound Derivative with a Target Kinase

-

Sample Preparation:

-

Dialyze the purified target kinase extensively against the chosen assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Dissolve the this compound derivative in the final dialysis buffer to minimize buffer mismatch effects, which can introduce artifacts.

-

Accurately determine the concentrations of both the protein and the compound.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the kinase solution into the sample cell (typically 10-50 µM).

-

Load the compound solution into the injection syringe (typically 10-20 times the concentration of the protein in the cell).

-

-

Titration:

-

Perform a series of small injections (e.g., 2-5 µL) of the compound into the kinase solution.

-

Allow the system to reach equilibrium between injections.

-

The heat change upon each injection is measured.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the compound to the protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.

-

Data Presentation: Expected ITC Data

| Parameter | Symbol | Expected Value Range | Significance |

| Dissociation Constant | Kd | nM to µM | Strength of the interaction |

| Enthalpy Change | ΔH | kcal/mol | Heat released or absorbed |

| Entropy Change | ΔS | cal/mol·K | Change in disorder |

| Stoichiometry | n | ~1 | Molar ratio of binding |

Visualization: ITC Experimental Workflow

Caption: Workflow for an ITC experiment.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface.[4] It provides valuable kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), in addition to the equilibrium dissociation constant (Kd).

Expertise & Experience: The Importance of Kinetics

For drug development, understanding the kinetics of binding can be as important as the affinity itself. A compound with a slow dissociation rate (low kd) will have a longer residence time on its target, which can lead to a more sustained pharmacological effect. SPR is the premier technique for elucidating these kinetic parameters.

Trustworthiness: Validating the Interaction Model

The ability to monitor the entire binding event in real-time allows for a detailed assessment of the binding model. A good fit of the sensorgram data to a 1:1 Langmuir binding model provides strong evidence for a simple bimolecular interaction.

Experimental Protocol: SPR Analysis of a this compound Derivative

-

Immobilization:

-

Covalently immobilize the target kinase onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).

-

Optimize the immobilization density to avoid mass transport limitations.

-

-

Binding Analysis:

-

Inject a series of concentrations of the this compound derivative over the sensor surface.

-

Include a buffer-only injection for double referencing.

-

Monitor the change in the refractive index (measured in response units, RU) over time.

-

-

Data Analysis:

-

Subtract the reference channel and buffer injection signals from the active channel data.

-

Globally fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.

-

Data Presentation: Expected SPR Data

| Parameter | Symbol | Expected Value Range | Significance |

| Association Rate Constant | ka | 10³ - 10⁷ M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate Constant | kd | 10⁻⁵ - 10⁻¹ s⁻¹ | Rate of complex decay |

| Dissociation Constant | Kd | nM to µM | Strength of the interaction |

Visualization: SPR Experimental Workflow

Caption: Workflow for an SPR experiment.

Fluorescence Polarization (FP): A High-Throughput Solution

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening and for competitive binding assays.

Expertise & Experience: Designing a Robust FP Assay

The key to a successful FP assay is the design of a suitable fluorescent probe. This typically involves synthesizing a derivative of the compound of interest or a known ligand with a fluorophore. The probe should retain high affinity for the target, and its binding should result in a significant change in polarization.

Trustworthiness: Orthogonal Validation

FP provides an excellent orthogonal method to validate the hits obtained from primary screens and to confirm the binding affinities determined by ITC or SPR. Consistent results across different techniques significantly increase the confidence in the data.

Experimental Protocol: Competitive FP Assay

-

Assay Development:

-

Synthesize a fluorescently labeled version of a known binder to the target kinase (the "probe").

-

Determine the optimal concentration of the probe and the kinase that gives a stable and significant polarization window.

-

-

Competitive Binding:

-

In a multi-well plate, add the kinase and the fluorescent probe at their optimized concentrations.

-

Add varying concentrations of the unlabeled this compound derivative.

-

Incubate to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization in each well using a plate reader.

-

-

Data Analysis:

-

Plot the change in polarization against the concentration of the competitor compound.

-

Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant).

-

Data Presentation: Expected FP Data

| Parameter | Symbol | Expected Value Range | Significance |

| Half-maximal Inhibitory Concentration | IC50 | nM to µM | Potency of the competitor |

| Inhibition Constant | Ki | nM to µM | Intrinsic binding affinity |

Visualization: FP Competitive Binding Assay Workflow

Caption: Workflow for a competitive FP assay.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

A systematic exploration of the SAR is crucial for optimizing the lead compound. By synthesizing and testing a series of analogs of the this compound motif, researchers can identify the key structural features that contribute to high-affinity binding.

Key Considerations for SAR Studies:

-

Modification of the Hydrazinyl Group: Explore the effect of N-alkylation, N-acylation, and replacement with other linkers to probe the interactions in this region of the binding pocket.

-

Substitution on the Pyrimidine Ring: While the 5-fluoro and 4-amino groups are likely crucial for hinge binding, subtle modifications at other positions could enhance potency or selectivity.

-

Exploration of the R-group on the Hydrazine: If the hydrazine is substituted, systematically vary the nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) to map the binding pocket.

By integrating the binding affinity data from ITC, SPR, and FP with the structural modifications of the analogs, a comprehensive SAR map can be constructed. This will guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The this compound motif represents a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. A rigorous and multi-faceted approach to binding affinity studies is essential to fully characterize the potential of these compounds. By employing a combination of ITC, SPR, and FP, researchers can gain a deep understanding of the thermodynamic and kinetic drivers of binding, which is critical for successful lead optimization. This guide provides a robust framework for these investigations, empowering drug development professionals to unlock the full therapeutic potential of this exciting class of molecules.

References

- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.

- Schuck, P. (1997). Use of surface plasmon resonance to probe the equilibrium and dynamic aspects of interactions between biological macromolecules. Annual review of biophysics and biomolecular structure, 26(1), 541-566.

- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in HTS and lead discovery. Expert opinion on drug discovery, 6(1), 17-32.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- Yamashita, J., Yamawaki, I., Ueda, S., Yasumoto, M., & Hashimoto, S. (1982). [Studies on antitumor agents. V. Syntheses and antitumor activities of 5-fluorouracil derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 102(8), 756–763.

- Alkahtani, H. M., & Al-Dhfyan, A. (2013). Synthesis, Structure Activity Relationships and Biological Activity Evaluation of Novel Spirocyclic Thiazolidin-4-Ones as Potential Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors. Drug Research, 64(01), 23–30.

- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2016). Oncology Letters, 12(5), 3467–3472.

- Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors. (2024). Molecular Diversity.

- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (2025). Bioorganic & Medicinal Chemistry, 128, 118265.

- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367–4378.